



# Application Notes: Yttrium Oxide (Y<sub>2</sub>O<sub>3</sub>) Nanoparticles in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Yttrium oxide** (Y<sub>2</sub>O<sub>3</sub>) nanoparticles are rare-earth metal oxide nanomaterials attracting significant attention in biomedical fields, particularly for drug delivery and cancer therapy.[1][2] Their unique physicochemical properties, including high thermal stability, a high dielectric constant, and chemical stability, make them robust candidates for these applications.[1][2][3] Y<sub>2</sub>O<sub>3</sub> nanoparticles can serve as carriers for therapeutic agents and have demonstrated intrinsic anticancer and antibacterial properties.[1][4][5] This document provides a detailed overview of their applications, quantitative data, and key experimental protocols for their synthesis, functionalization, and evaluation in drug delivery systems.

### **Data Presentation**

Quantitative data from various studies are summarized below to provide a comparative overview of Y<sub>2</sub>O<sub>3</sub> nanoparticle characteristics and performance in biomedical applications.

Table 1: Synthesis Methods and Physicochemical Properties of Y<sub>2</sub>O<sub>3</sub> Nanoparticles



| Synthes<br>is<br>Method  | Precurs<br>or(s)                                               | Precipit<br>ating<br>Agent /<br>Solvent | Temper<br>ature<br>(°C)                                | Time                       | Particle/<br>Crystalli<br>te Size<br>(nm)   | Morphol<br>ogy    | Referen<br>ce(s) |
|--------------------------|----------------------------------------------------------------|-----------------------------------------|--------------------------------------------------------|----------------------------|---------------------------------------------|-------------------|------------------|
| Hydroth<br>ermal         | Y(NO₃)₃·<br>6H₂O                                               | Potassi<br>um<br>Hydroxi<br>de<br>(KOH) | 180                                                    | 6 h                        | 34–58                                       | Cubic             | [1][4][6]        |
| Hydrothe<br>rmal         | YCl <sub>3</sub> ,<br>Hexamet<br>hylenetet<br>ramine<br>(HMTA) | Water                                   | 180                                                    | 24 h                       | Not<br>Specified                            | Nanocub<br>es     | [2]              |
| Co-<br>precipitati<br>on | Y(NO₃)₃·<br>6H₂O                                               | Ammoniu<br>m<br>Hydroxid<br>e           | RT<br>(reaction)<br>, 450–<br>650<br>(calcinati<br>on) | 1–4 h<br>(calcinati<br>on) | 7–21                                        | Semisph<br>erical | [1]              |
| Green<br>Synthesi<br>s   | Y(NO₃)₃·<br>6H₂O                                               | Lantana<br>camara<br>Leaf<br>Extract    | 650<br>(calcinati<br>on)                               | 4 h                        | ~15<br>(crystallit<br>e), ~30<br>(particle) | Orthorho<br>mbic  | [7][8]           |

| Thermal Decomposition | Y(III) complex | - | 400 | 30 min | Not Specified | Off-white powder | [3] |

Table 2: Characterization Techniques for  $Y_2O_3$  Nanoparticles



| Technique                                            | Parameter<br>Measured                            | Typical Results                                                                      | Reference(s) |  |
|------------------------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------|--------------|--|
| X-ray Diffraction<br>(XRD)                           | Crystalline<br>structure and<br>crystallite size | Cubic or orthorhombic phase, confirms purity.[4][7][8]                               | [4][6][8]    |  |
| Scanning Electron<br>Microscopy (SEM)                | Morphology and particle size                     | Agglomerated nanoparticles with varying morphologies. [4][6]                         | [4][6]       |  |
| Transmission Electron<br>Microscopy (TEM)            | Particle size, shape, and crystallinity          | Provides direct<br>visualization of size<br>(e.g., ~14-30 nm) and<br>shape.[7][8][9] | [8]          |  |
| Fourier-Transform<br>Infrared Spectroscopy<br>(FTIR) | Surface functional groups                        | Confirms the presence of Y-O bonds.[4][6]                                            | [4][6]       |  |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Measures the size of nanoparticles in suspension.[9] |[6][9] |

Table 3: In Vitro Cytotoxicity of Y2O3 Nanoparticles in Cancer Cell Lines



| Cell Line  | Cancer Type                      | Nanoparticle<br>Type                                      | IC50 Value<br>(μg/mL) | Reference(s) |
|------------|----------------------------------|-----------------------------------------------------------|-----------------------|--------------|
| MCF-7      | Breast Cancer                    | Y <sub>2</sub> O <sub>3</sub> NPs                         | 47.07                 | [4][6]       |
| MDA-MB-231 | Triple-Negative<br>Breast Cancer | Y <sub>2</sub> O <sub>3</sub> NPs                         | 74.4                  | [9][10]      |
| HeLa       | Cervical Cancer                  | Green<br>Synthesized<br>Y <sub>2</sub> O <sub>3</sub> NPs | 25                    | [7]          |
| HEK293     | Human<br>Embryonic<br>Kidney     | Y2O3 NPS                                                  | 108                   | [11][12]     |

| Caki-2 | Kidney Cancer | Y2O3 NPs | Cytotoxic effect noted |[13][14] |

# Applications in Drug Delivery and Cancer Therapy Anticancer Activity

Y<sub>2</sub>O<sub>3</sub> nanoparticles have demonstrated selective cytotoxicity against various cancer cell lines. [6] The primary mechanism of action is believed to be the induction of apoptosis mediated by the generation of reactive oxygen species (ROS).[6][9] This leads to oxidative stress, subsequent DNA damage, and the activation of intrinsic apoptotic pathways.[9][12] For instance, in MDA-MB-231 triple-negative breast cancer cells, Y<sub>2</sub>O<sub>3</sub> nanoparticles were shown to upregulate pro-apoptotic genes like CASP3 and CASP8 while downregulating the anti-apoptotic gene BCL2.[9]

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)·2H2O] Complex – Oriental Journal of Chemistry [orientjchem.org]
- 4. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors – Oriental Journal of Chemistry [orientjchem.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and genotoxicity caused by yttrium oxide nanoparticles in HEK293 cells -PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Y2O3 Nanoparticles and X-ray Radiation-Induced Effects in Melanoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Yttrium Oxide (Y<sub>2</sub>O<sub>3</sub>) Nanoparticles in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073054#yttrium-oxide-nanoparticles-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com